

"1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride" molecular structure

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Compound of Interest

Compound Name:	1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride
Cat. No.:	B1370781

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An In-Depth Technical Guide to **1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride**: Synthesis, Characterization, and Applications

Introduction

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is a pivotal chemical intermediate, valued for its role as a versatile building block in the landscape of modern organic synthesis. Its molecular architecture, featuring a reactive chloroethyl group appended to a 4-methylpiperazine core, makes it an essential reagent for introducing the N-methylpiperazine moiety into a wide array of molecular scaffolds. This functional group is a well-recognized pharmacophore present in numerous centrally active pharmaceutical agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, and critical applications, with a focus on the scientific rationale behind its use.

Part 1: Molecular Structure and Physicochemical Properties

The utility of **1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride** stems from its distinct structural features. The piperazine ring, substituted with a methyl group at the N4 position, and a reactive 2-chloroethyl side chain at the N1 position, offers a precise point of attachment for synthetic elaboration. The compound is typically supplied as a dihydrochloride salt, which

enhances its stability, crystallinity, and solubility in polar solvents, simplifying handling and reaction setup compared to the free base form.[\[1\]](#)

Table 1: Physicochemical Properties of **1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride**

Property	Value	Source(s)
CAS Number	5753-26-4	[1] [2]
Molecular Formula	C ₇ H ₁₇ Cl ₃ N ₂	[1] [2]
Molecular Weight	235.58 g/mol	[2]
Appearance	Pale-yellow to brown solid	
InChI Key	KQZFOKHEYIMXID-UHFFFAOYSA-N	[2]
Canonical SMILES	CN1CCN(CC1)CCCl.CI.CI	[2]
Storage Temperature	Refrigerator (2-8°C)	

Part 2: Synthesis and Mechanistic Considerations

The synthesis of **1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride** is most commonly achieved through the N-alkylation of 1-methylpiperazine. The choice of the alkylating agent and reaction conditions is critical to ensure high yield and selectivity, minimizing the formation of undesired by-products.

Causality in Synthetic Design

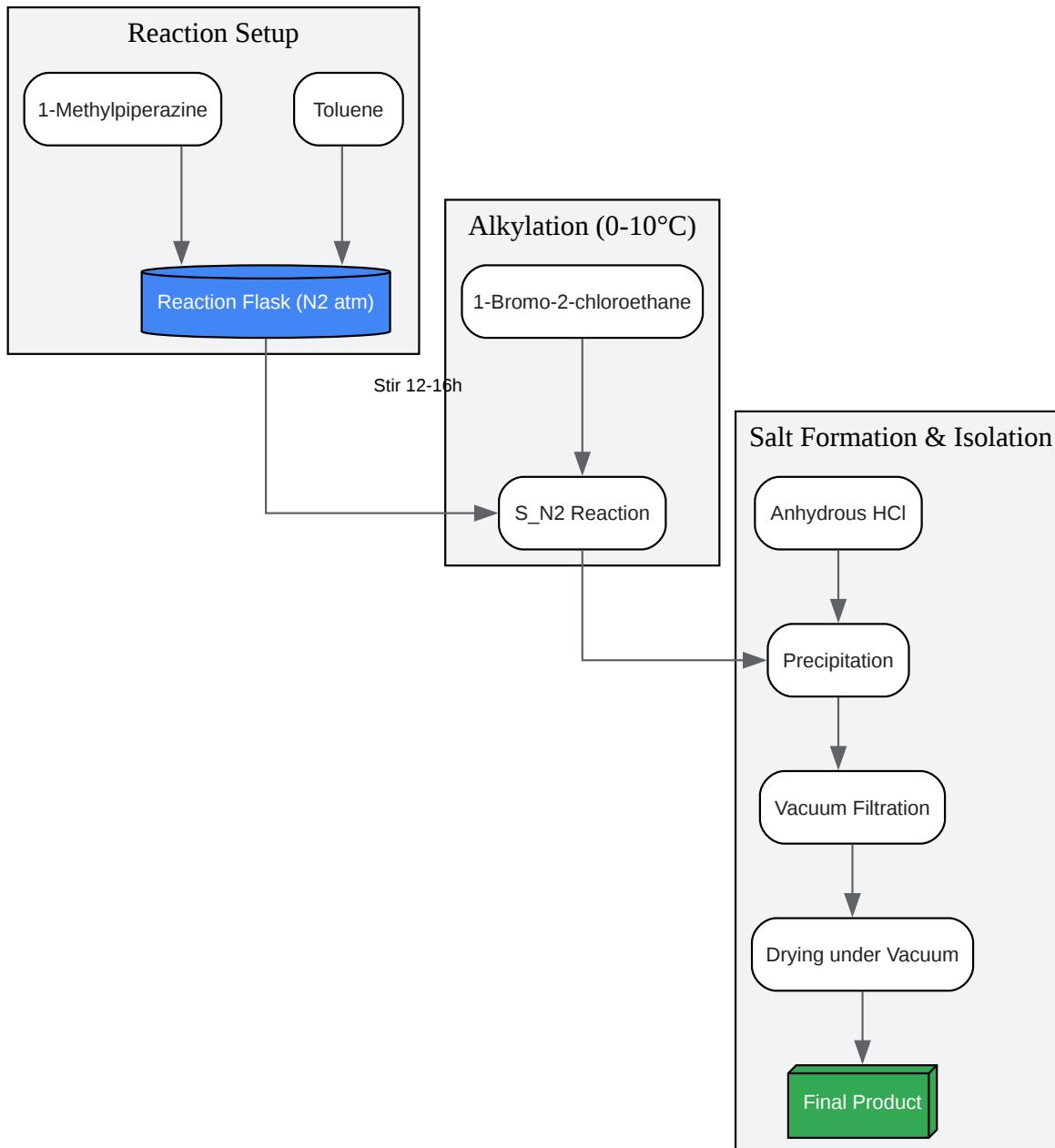
The selection of 1-bromo-2-chloroethane as the alkylating agent is a deliberate choice rooted in reactivity principles. The bromine atom is a better leaving group than chlorine, facilitating a selective S_N2 reaction with the more nucleophilic secondary amine of 1-methylpiperazine. This preferential reaction leaves the less reactive C-Cl bond intact for subsequent synthetic transformations. The reaction is typically performed in a non-polar solvent to prevent side reactions, and the final product is precipitated as a dihydrochloride salt by introducing

anhydrous HCl. This salt form is not only more stable but also facilitates purification through recrystallization.

Detailed Synthesis Protocol

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, charge 1-methylpiperazine (1.0 equivalent) and a suitable aprotic solvent (e.g., toluene).
- **Addition of Alkylating Agent:** Cool the mixture to 0-5°C using an ice bath. Add 1-bromo-2-chloroethane (1.1 equivalents) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
- **Work-up and Salt Formation:** Upon completion, cool the reaction mixture again to 0-5°C. Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent (e.g., diethyl ether) until precipitation is complete.
- **Isolation and Purification:** Collect the resulting solid precipitate by vacuum filtration. Wash the crude product with cold toluene followed by diethyl ether to remove unreacted starting materials and by-products.
- **Final Product:** Dry the white to off-white solid under vacuum to yield **1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride**. Purity can be further enhanced by recrystallization from a solvent system like ethanol/ether.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride**.

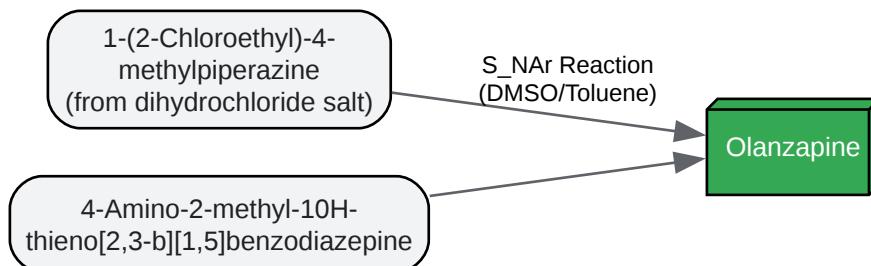
Part 3: Core Application in the Synthesis of Olanzapine

A prominent application of **1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride** is in the synthesis of Olanzapine, a second-generation atypical antipsychotic drug used for treating schizophrenia and bipolar disorder.^{[3][4]} The final key step in many patented synthetic routes involves the condensation of an advanced intermediate with the N-methylpiperazine moiety, which is efficiently supplied by this reagent.

Mechanistic Rationale

The synthesis involves a nucleophilic aromatic substitution (S_NAr) reaction. The precursor, 4-amino-2-methyl-10H-thieno[2,3-b][5][6]benzodiazepine, acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl group of 1-(2-Chloroethyl)-4-methylpiperazine (often generated in situ from the salt). This reaction forges the final carbon-nitrogen bond, completing the assembly of the olanzapine molecule. The use of a pre-formed chloroethylpiperazine derivative is highly efficient, as it avoids issues with direct methylation of a piperazinyl-substituted precursor, which can be challenging to control.^[7]

Olanzapine Synthesis Pathway



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Caption: Final condensation step in the synthesis of Olanzapine.

Part 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of **1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride** is paramount for its successful application in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic and Chromatographic Methods

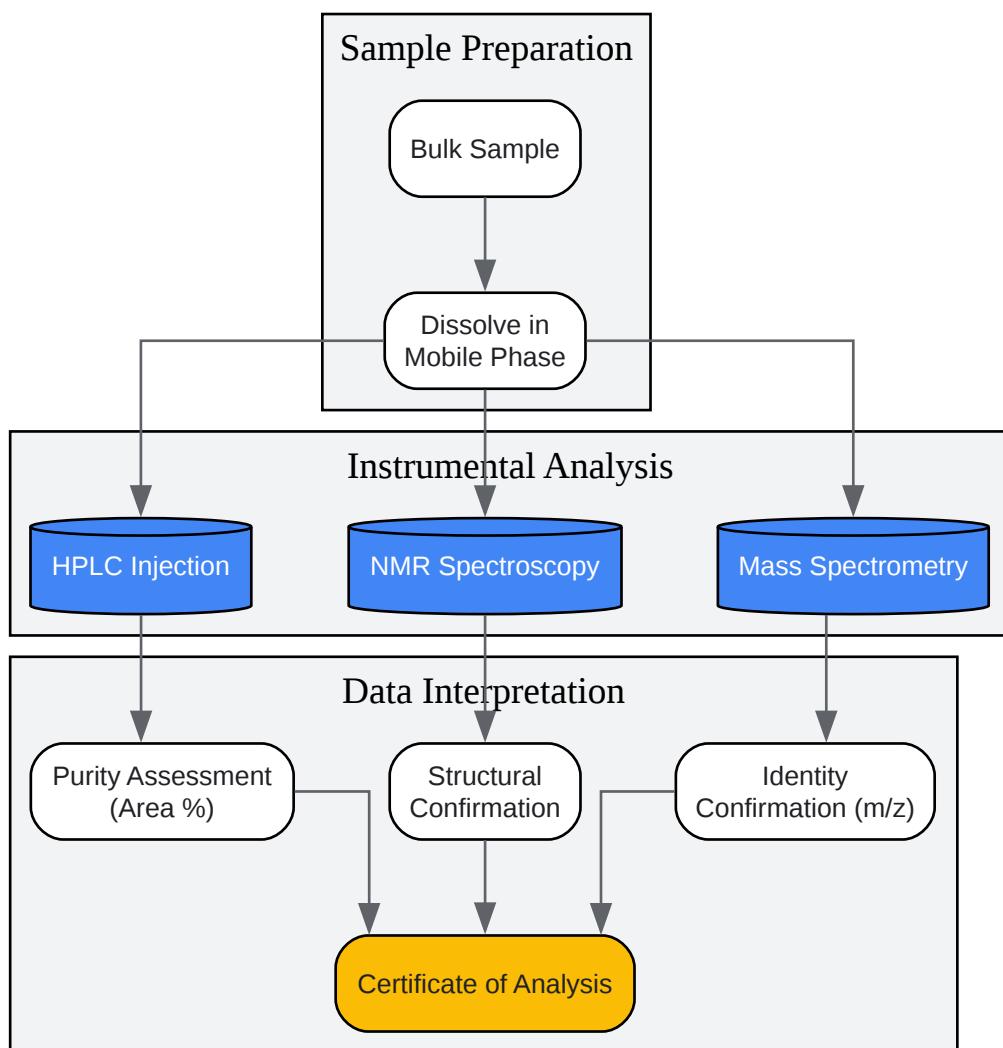
- **¹H and ¹³C NMR Spectroscopy:** Nuclear Magnetic Resonance provides unambiguous structural confirmation. In the ¹H NMR spectrum, characteristic signals include a singlet for the N-methyl group (~2.3 ppm), and distinct triplets for the methylene protons of the chloroethyl group. The piperazine ring protons typically appear as complex multiplets.[8][9] ¹³C NMR will show distinct peaks for the methyl carbon, the piperazine ring carbons, and the two carbons of the chloroethyl side chain.
- **Infrared (IR) Spectroscopy:** IR analysis helps confirm the presence of key functional groups. Expected absorptions include C-H stretching and bending vibrations for the alkyl groups and characteristic C-N stretching bands.[10]
- **Mass Spectrometry (MS):** ESI-MS is used to confirm the molecular weight of the parent cation (free base), providing definitive evidence of the compound's identity.[11]
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the gold standard for assessing purity. A reversed-phase method using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with TFA) and UV detection allows for the separation and quantification of the main compound from any impurities or by-products.[11][12]

Standard HPLC Purity Analysis Protocol

- **Standard Preparation:** Accurately weigh and dissolve a reference standard of **1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride** in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- **Sample Preparation:** Prepare the sample to be analyzed at the same concentration as the standard.

- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm
 - Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA).
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 210 nm
 - Injection Volume: 10 µL
- Data Analysis: Inject the standard and sample solutions. Purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram



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Caption: Integrated workflow for the analytical quality control of the compound.

Part 5: Safety, Handling, and Storage

Due to its reactive nature and potential biological activity, proper handling of **1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride** is essential.

- Hazard Identification: The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[13]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant

gloves.[14][15]

- Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to prevent degradation.[1]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is more than a simple chemical; it is an enabling tool for the construction of complex, biologically active molecules. Its value is defined by the strategic placement of a reactive handle on a privileged medicinal chemistry scaffold. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is crucial for any scientist aiming to leverage its full potential in research and development, particularly in the synthesis of life-saving pharmaceuticals.

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